Iopentol

Vue d'ensemble

Description

Iopentol, connu sous son nom commercial Imagopaque, est un composé pharmaceutique utilisé comme agent de contraste radiologique pour l'imagerie aux rayons X. C'est un agent hydrosoluble contenant de l'iode qui améliore le contraste des images aux rayons X en absorbant les rayons X. Ce composé a une faible osmolalité, ce qui signifie qu'il a une concentration relativement faible de molécules, conduisant à moins d'effets indésirables par rapport aux agents de contraste à forte osmolalité .

Applications De Recherche Scientifique

L'Iopentol a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme agent de contraste radiologique dans diverses techniques d'imagerie pour étudier les réactions chimiques et les structures.

Biologie : Employé dans des études d'imagerie pour visualiser les structures et les processus biologiques.

Médecine : Largement utilisé dans les procédures d'imagerie diagnostique telles que l'artériographie, la phlébographie, l'amélioration de la tomodensitométrie (TDM), l'urographie, l'arthrographie, la cholangiopancréatographie rétrograde endoscopique, l'hystérosalpingographie et les études gastro-intestinales

Industrie : Utilisé dans le développement et les tests de nouveaux agents et techniques d'imagerie.

5. Mécanisme d'action

L'this compound fonctionne comme un agent de contraste radiologique en utilisant sa teneur en iode. Les atomes d'iode dans l'this compound absorbent les rayons X, ce qui entraîne un contraste accru sur les images aux rayons X. Ce contraste plus élevé permet une meilleure visualisation des structures et des anomalies à l'intérieur du corps. La faible osmolalité de l'this compound réduit le risque d'effets indésirables, ce qui en fait une option plus sûre par rapport aux agents de contraste à forte osmolalité .

Composés similaires :

Iohexol : Un autre agent de contraste radiologique hydrosoluble contenant de l'iode avec des applications et un profil de sécurité similaires.

Iopromide : Un milieu de contraste iodé non ionique à faible osmolalité utilisé dans des procédures d'imagerie similaires.

Comparaison :

Mécanisme D'action

Target of Action

Iopentol is primarily used as a radiocontrast agent . The primary targets of this compound are the body’s tissues that need to be visualized during radiographic procedures . The iodine atoms in this compound readily absorb X-rays, resulting in a higher contrast of X-ray images .

Mode of Action

This compound, an iodine-containing, water-soluble radiocontrast agent, works by increasing the contrast of images in radiographic procedures . The iodine atoms in this compound absorb X-rays, which enhances the contrast between the organ or tissue of interest and the surrounding tissues in the X-ray images .

Pharmacokinetics

This compound exhibits several important pharmacokinetic properties :

- Absorption : After intravenous injection, this compound is distributed in the extracellular space .

- Distribution : Its binding to plasma proteins is very low .

- Metabolism : this compound is not metabolized in the body .

- Excretion : The substance is excreted in unchanged form via the kidneys, exclusively by glomerular filtration . Approximately 98% of the administered dose is excreted via the kidneys .

- Half-life : The biological half-life of this compound is approximately 2 hours .

Result of Action

The primary result of this compound’s action is the enhancement of contrast in X-ray images . This allows for better visualization of organs and tissues during radiographic procedures, aiding in the diagnosis and treatment of various medical conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of residual iodine in the body can affect the effectiveness of certain radioactive isotopes used for thyroid imaging and therapy . Therefore, the timing of this compound administration relative to these procedures is an important consideration .

Analyse Biochimique

Biochemical Properties

Iopentol plays a significant role in biochemical reactions due to its iodine atoms, which readily absorb X-rays, resulting in a higher contrast of X-ray images . It interacts with various biomolecules, primarily through its iodine atoms, to enhance the visibility of internal structures during medical imaging .

Cellular Effects

The effects of this compound on cells are primarily observed during medical imaging procedures. It does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is to enhance the contrast in X-ray images, allowing for better visualization of cellular structures .

Molecular Mechanism

This compound exerts its effects at the molecular level through its iodine atoms. These atoms absorb X-rays, which enhances the contrast of the resulting images . It does not bind to biomolecules or influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability. It does not degrade over time, which makes it reliable for use in various medical imaging procedures .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is generally well-tolerated and does not cause adverse effects at the dosages typically used for medical imaging .

Metabolic Pathways

This compound is not involved in any metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is distributed within the body through the bloodstream. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .

Subcellular Localization

This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Iopentol implique plusieurs étapes. Une méthode courante commence par l'acétylation de la 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide à l'aide d'anhydride acétique en présence d'acide p-toluènesulfonique pour former un intermédiaire acétamide. Cet intermédiaire est ensuite alkylé avec du 1-chloro-3-méthoxy-2-propanol. La sélectivité de l'alkylation à l'azote de l'acétamide est améliorée par l'addition de cations métalliques, les ions calcium donnant les meilleurs résultats .

Méthodes de production industrielle : Dans un contexte industriel, l'acétamido-isophthalamide est traitée avec de l'acide borique et de l'hydroxyde de potassium pour former un sel tripotassique de diborate cyclique. Ce sel est ensuite alkylé avec du 1-chloro-3-méthoxy-2-propanol pour donner l'acétamide N-alkylé. Les groupes borate sont éliminés par trempage avec de l'acide chlorhydrique dilué .

Analyse Des Réactions Chimiques

Types de réactions : L'Iopentol subit diverses réactions chimiques, notamment :

Oxydation : Les atomes d'iode de l'this compound peuvent subir des réactions d'oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques.

Substitution : L'this compound peut participer à des réactions de substitution, en particulier impliquant les atomes d'iode.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactions d'échange d'halogène peuvent se produire avec des réactifs comme l'iodure de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés iodés, tandis que la réduction peut conduire à des produits désiodés .

Comparaison Avec Des Composés Similaires

Iohexol: Another iodine-containing, water-soluble radiocontrast agent with similar applications and safety profile.

Iopromide: A low-osmolar, non-ionic iodinated contrast medium used in similar imaging procedures.

Comparison:

Activité Biologique

Iopentol, a non-ionic iodinated contrast agent, is primarily used in medical imaging to enhance the visibility of internal structures during X-ray and CT scans. This article delves into the biological activity of this compound, examining its pharmacokinetics, mechanism of action, clinical applications, and safety profile based on diverse sources.

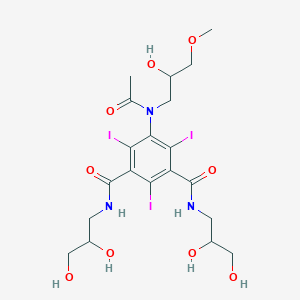

This compound is characterized by its chemical formula and a molar mass of approximately 835.169 g/mol. The compound contains multiple iodine atoms, which are crucial for its function as a radiocontrast agent due to their ability to absorb X-rays effectively .

Mechanism of Action:

- X-ray Absorption: The iodine in this compound absorbs X-rays, enhancing the contrast in imaging studies.

- Low Osmolality: this compound has a low osmolality (approximately 290 mOsm/kg), which is associated with reduced risk of adverse reactions compared to high-osmolality contrast agents .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical use:

- Administration Routes: It can be administered intravenously or via injection into body cavities.

- Distribution: After intravenous administration, this compound distributes in the extracellular space with low protein binding (less than 1%) .

- Metabolism and Excretion: this compound is not metabolized but is excreted unchanged through the kidneys, with a biological half-life of approximately 2 hours. About 98% is eliminated via renal pathways .

Clinical Applications

This compound is utilized in various imaging procedures, including:

- Arteriography: Imaging arteries to assess blood flow.

- CT Scans: Enhancing images for better diagnosis.

- Urography: Imaging the urinary system.

- Hysterosalpingography: Assessing female reproductive organs .

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it can cause some adverse effects:

- Common Reactions: Nausea, vomiting, headache, and changes in blood pressure or heart rate.

- Severe Reactions: Rarely, severe allergic reactions such as anaphylaxis or cardiac arrest may occur .

A comparative study indicated that this compound resulted in significantly less discomfort and fewer side effects compared to other contrast agents like metrizoate .

Table: Summary of this compound's Pharmacological Data

| Property | Data |

|---|---|

| Chemical Formula | |

| Molar Mass | 835.169 g/mol |

| Routes of Administration | Intravenous, oral, injection |

| Protein Binding | Low (<1%) |

| Biological Half-life | ~2 hours |

| Excretion | 98% via kidneys |

| Common Adverse Effects | Nausea, vomiting, headache |

| Severe Reactions | Anaphylaxis (rare) |

Case Studies and Research Findings

Several studies have evaluated the effectiveness and safety of this compound:

-

Renal Function Impact Study:

A clinical trial involving children demonstrated that this compound had minimal impact on renal function post-administration when compared to other contrast agents . -

Contrast-Induced Nephropathy:

Research suggests that low-osmolality agents like this compound may reduce the incidence of contrast-induced nephropathy (CIN), particularly in high-risk patients . -

Toxicity Assessment:

A study assessing acetylcholinesterase activity indicated that this compound exhibits low clinical toxicity, further supporting its safety profile during imaging procedures .

Propriétés

IUPAC Name |

5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-9(29)26(5-12(32)8-35-2)18-16(22)13(19(33)24-3-10(30)6-27)15(21)14(17(18)23)20(34)25-4-11(31)7-28/h10-12,27-28,30-32H,3-8H2,1-2H3,(H,24,33)(H,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJANQVIJDFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(COC)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869032 | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-00-2 | |

| Record name | Iopentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iopentol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089797002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iopentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iopentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6XWX076T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iopentol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is iopentol eliminated from the body?

A1: [] this compound is primarily eliminated from the body through renal excretion, meaning it is filtered out by the kidneys and expelled in urine. In healthy volunteers, nearly 100% of the administered dose is recovered in urine within 24 hours []. This elimination process is mainly driven by glomerular filtration, indicating that this compound is not significantly metabolized in the body.

Q2: Is there a difference in this compound elimination between healthy individuals and those with renal impairment?

A2: [] Yes, individuals with chronic renal failure exhibit delayed this compound elimination compared to healthy individuals []. This delay results in a significantly longer elimination half-life (approximately 14 times longer) in patients with renal failure []. Additionally, a portion of the this compound dose is eliminated through feces in these patients, a route not significant in healthy individuals [].

Q3: Can this compound be used to measure glomerular filtration rate (GFR)?

A3: [] While this compound clearance has been investigated as a potential marker for GFR, studies suggest that it may not be the most accurate method, especially in patients with renal impairment. Plasma clearance of this compound tends to overestimate GFR due to extrarenal elimination, particularly in individuals with low GFR [, ]. Renal clearance, specifically, offers a more reliable measurement of GFR when using this compound [].

Q4: What is the acute toxicity profile of this compound?

A4: [] Studies in rodents indicate that the intravenous LD50 (lethal dose for 50% of the test population) of this compound is comparable to other non-ionic monomeric contrast media used clinically []. These findings suggest that this compound has a relatively low acute toxicity profile.

Q5: Does this compound have any effects on renal function?

A5: [] While generally considered safe, this compound has been associated with transient changes in renal function parameters. Studies show a slight decrease in glomerular filtration rate (GFR) after this compound administration [, ]. This effect is often accompanied by an increase in urinary excretion of proximal tubular enzymes like alkaline phosphatase and N-acetyl-β-glucosaminidase, indicating some level of tubular effect [, , ].

Q6: Are there any long-term toxicity concerns associated with this compound?

A6: [] Repeat dose toxicity studies, reproductive studies, and mutagenicity studies conducted on this compound have not revealed any significant toxic effects []. This suggests that this compound has a favorable long-term toxicity profile.

Q7: What is the chemical structure of this compound?

A8: [] this compound is a complex organic molecule with multiple chiral centers, resulting in the existence of several diastereomers and conformers []. While its exact three-dimensional structure is complex, its molecular formula and key structural features have been characterized using spectroscopic techniques like IR, NMR, and FAB MS [].

Q8: What is the recommended formulation for this compound and how does it impact its stability?

A10: [] The formulation of this compound commonly employs a buffer, such as trometamol (tromethamine), to maintain a stable pH during the autoclaving process []. This is crucial as a lower pH during autoclaving minimizes deiodination, a degradation process that can affect this compound's efficacy and stability []. Ongoing stability studies demonstrate good stability of the formulated this compound finished product [].

Q9: How does this compound affect the cardiovascular system?

A11: [] Studies in animal models show that this compound has minimal effects on cardiovascular parameters compared to some ionic contrast agents. When injected into the left coronary artery of dogs, this compound induced a significantly lower frequency of ventricular fibrillation and a less pronounced decrease in aortic blood pressure compared to metrizoate []. These findings suggest a favorable cardiovascular safety profile for this compound.

Q10: Does this compound influence blood flow?

A12: [] this compound can cause a transient increase in blood flow when injected intra-arterially. Studies comparing this compound with other contrast media, like iodixanol, iohexol, and metrizoate, showed that it induced a moderate increase in femoral blood flow in dogs, with the extent of the increase being less pronounced than metrizoate but greater than iodixanol [].

Q11: Does this compound affect blood coagulation or platelet function?

A13: [] In vitro and in vivo studies show that this compound has minimal effects on coagulation parameters and platelet function []. While it may cause a slight decrease in coagulability and platelet aggregation in venous blood, these effects are considered clinically insignificant [].

Q12: How does this compound interact with red blood cells?

A14: [] this compound, like other contrast media, can induce morphological changes in red blood cells, particularly the formation of echinocytes []. The extent of these morphological changes depends on the concentration and osmolarity of the this compound solution []. High concentrations and hypertonic solutions tend to induce a higher frequency of echinocyte formation [, ].

Q13: How does this compound compare to other non-ionic contrast media like iohexol?

A15: [] Numerous studies have compared this compound to iohexol, revealing similarities in their safety and efficacy profiles. Both agents demonstrate comparable renal effects, with slight decreases in GFR and increases in tubular enzyme excretion []. They exhibit similar tolerability profiles, with low incidences of adverse events in both adults and children [, , ].

Q14: Are there any advantages of using this compound over other contrast agents?

A16: [] While this compound shares a similar safety and efficacy profile with other non-ionic contrast media like iohexol, it may offer advantages in specific clinical scenarios. Some studies suggest that this compound might be associated with a lower incidence of discomfort and delayed adverse reactions compared to ionic contrast media like metrizoate [, ].

Q15: How effective is this compound for visualizing specific organs or tissues, such as the liver or blood vessels?

A18: [] this compound provides effective contrast enhancement in various imaging procedures. In abdominal CT examinations, it allows for good visualization of the liver, aorta, and vena cava []. Its use in coronary angiography also demonstrates good diagnostic yield with optimal visualization of coronary arteries [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.